molecular formula C25H25N3O5 B2820085 N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-28-4

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2820085
CAS RN: 872861-28-4
M. Wt: 447.491
InChI Key: YULZRXSJGMLALF-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, an indole group, and an acetamide group .


Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” often involves multi-step chemical processes. For instance, a related compound was synthesized using a series of reactions involving bromo-benzo dioxole, ethyl bromoacetate, fused heteroaryl halides, and other reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a benzodioxol group, an indole group, and an acetamide group .


Chemical Reactions Analysis

Compounds similar to “N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” can undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity due to its structural features. Researchers have investigated its effects on various cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2 cells . Further optimization of this compound may lead to more potent analogs. The specific mechanisms of action and potential targets warrant further exploration.

Anti-Inflammatory Effects

Given its resemblance to naproxen acylchloride, which is used as an anti-inflammatory agent, this compound may possess similar properties . Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. Synthetic cathinones have been reported to cause a number of stimulant-like adverse effects .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)15-28-14-19(18-6-2-3-7-20(18)28)24(30)25(31)26-13-17-8-9-21-22(12-17)33-16-32-21/h2-3,6-9,12,14H,1,4-5,10-11,13,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULZRXSJGMLALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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